![molecular formula C17H14N2O3 B578946 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione CAS No. 17515-32-1](/img/structure/B578946.png)

2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

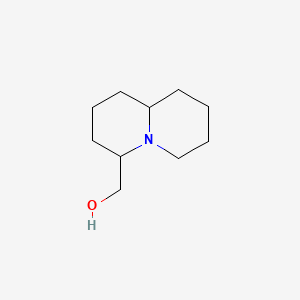

“2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C₁₇H₁₄N₂O₃ . It is also known as N-[3-(2-Aminophenyl)-3-oxopropyl]phthalimide . This compound is used in various fields like drug discovery, material science, and catalysis.

Molecular Structure Analysis

The molecular weight of this compound is 294.31 g/mol . The InChI code for this compound is 1S/C17H14N2O3 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.31 g/mol . It has a complex structure, which offers immense potential for innovative advancements.

Applications De Recherche Scientifique

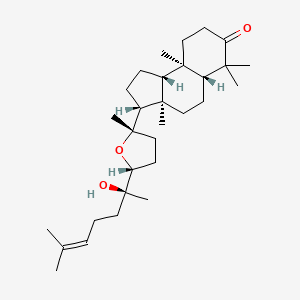

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its ability to inhibit specific cellular pathways or target cancer cells makes it a subject of interest in drug discovery .

- Enzyme Inhibition : Investigating its interactions with enzymes (such as kinases or proteases) could lead to the development of novel therapeutic agents .

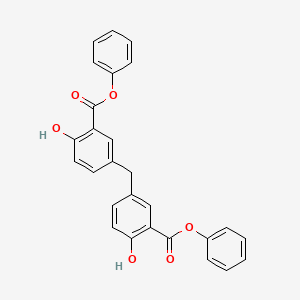

Materials Science and Organic Electronics

- Organic Semiconductors : Due to its π-conjugated structure, this compound may serve as a building block for organic semiconductors. These materials find applications in organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors .

Photophysics and Luminescent Materials

- Fluorescent Dyes and Probes : Researchers have investigated its luminescent properties. It could be used as a fluorescent dye or probe in biological imaging and sensing applications .

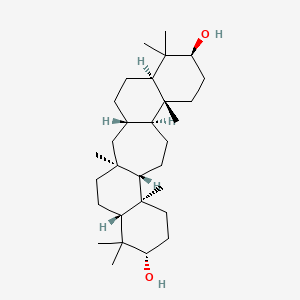

Chemical Biology and Enzyme Substrates

- Substrate for Enzymatic Assays : The compound’s structure suggests that it might serve as a substrate for specific enzymes. Researchers can use it in enzymatic assays to study enzyme kinetics and inhibition .

Organic Synthesis and Methodology

- Building Block for Synthesis : Organic chemists can utilize this compound as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it versatile in organic transformations .

Computational Chemistry and Molecular Modeling

- Theoretical Studies : Computational chemists can explore its electronic structure, conformational preferences, and reactivity using quantum mechanical calculations. Such studies provide insights into its behavior and interactions .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors. The interaction occurs at the allosteric binding site of the dopamine receptor D2 . This binding can modulate the activity of the receptor, leading to changes in the signal transduction pathways within the cell.

Biochemical Pathways

The binding of 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione to the dopamine receptors can affect several biochemical pathways. These include pathways involved in mood regulation and motor control. The compound’s interaction with the D3 receptor suggests a potential application as antipsychotic agents . Additionally, it has been indicated that it may have the capacity to inhibit β-amyloid protein aggregation, suggesting a potential role in the treatment of Alzheimer’s disease .

Pharmacokinetics

The compound’s structure suggests that it is neutral and hydrophobic, which could allow it to pass through biological membranes in vivo

Result of Action

Propriétés

IUPAC Name |

2-[3-(2-aminophenyl)-3-oxopropyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-14-8-4-3-7-13(14)15(20)9-10-19-16(21)11-5-1-2-6-12(11)17(19)22/h1-8H,9-10,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZRDXVYNVKYRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654719 |

Source

|

| Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17515-32-1 |

Source

|

| Record name | 2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,4a,5,6,7,8,11,12,12b-Dodecahydrobenz[a]anthracene](/img/structure/B578864.png)

![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B578871.png)

![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)

![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)